molecular formula C13H10N2O4 B14607683 (4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone CAS No. 60014-09-7

(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone

Cat. No.: B14607683
CAS No.: 60014-09-7
M. Wt: 258.23 g/mol
InChI Key: HPPFZHLZRUWMAE-UHFFFAOYSA-N
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Description

(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H10N2O4. This compound is characterized by the presence of both amino and nitro groups on one phenyl ring and a hydroxy group on the other phenyl ring, connected through a methanone bridge. It is a derivative of benzophenone and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with 4-amino-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, sodium dithionite (Na2S2O4)

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of (4-Amino-3-nitrophenyl)(4-oxophenyl)methanone

    Reduction: Formation of (4-Amino-3-aminophenyl)(4-hydroxyphenyl)methanone

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The hydroxy group can also form hydrogen bonds, further influencing the compound’s activity. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxyphenyl)(4-nitrophenyl)methanone: Similar structure but lacks the amino group.

    (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone: Similar structure but has a fluorine atom instead of a hydroxy group.

    (4-Amino-3-nitrophenyl)(phenyl)methanone: Similar structure but lacks the hydroxy group.

Uniqueness

(4-Amino-3-nitrophenyl)(4-hydroxyphenyl)methanone is unique due to the presence of both amino and nitro groups on one phenyl ring and a hydroxy group on the other phenyl ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

60014-09-7

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

(4-amino-3-nitrophenyl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C13H10N2O4/c14-11-6-3-9(7-12(11)15(18)19)13(17)8-1-4-10(16)5-2-8/h1-7,16H,14H2

InChI Key

HPPFZHLZRUWMAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])O

Origin of Product

United States

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